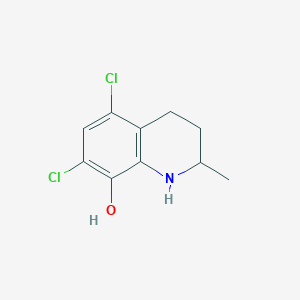

5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol: is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol typically involves the chlorination of 8-hydroxyquinoline. One common method involves dissolving 8-hydroxyquinoline in glacial acetic acid and then passing chlorine gas through the solution until it turns golden yellow. The reaction mixture is then poured into water, resulting in the precipitation of the desired product, which can be purified by recrystallization from acetone .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Oxidation Reactions

The tetrahydroquinoline core undergoes dehydrogenation under acidic or catalytic conditions to form aromatic quinoline derivatives.

Key Findings :

-

Acidic conditions (e.g., HBr/AcOH) promote aromatization of the tetrahydroquinoline ring, yielding stable quinoline moieties .

-

Oxidative deprotection of methoxy groups under basic conditions generates hydroxyquinolines, though competing side reactions may occur .

Reduction Reactions

The compound participates in selective reductions targeting its chloro substituents or unsaturated bonds.

Key Findings :

-

Hydrogenation with cobalt catalysts selectively reduces aromatic rings while preserving chloro substituents .

-

Borane reagents reduce carbonyl intermediates to amines, enabling functionalization at the 3-position .

Substitution Reactions

Nucleophilic displacement of chlorine atoms or functional group interconversion has been demonstrated.

Key Findings :

-

Grignard reagents undergo 1,2-addition to carbonyl intermediates, enabling diaryl substitution at the 3- and 4-positions .

-

Carbamate protection of the amine group enhances stability during subsequent synthetic steps .

Deprotection and Functionalization

Controlled deprotection strategies enable selective modification of hydroxyl or amine groups.

| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, −78°C | Monohydroxy derivatives | 60–75% | |

| Acidic hydrolysis | 10% HCl, reflux | Free amine intermediates | 85% |

Key Findings :

Wissenschaftliche Forschungsanwendungen

Structural Features

The compound features a tetrahydroquinoline structure with two chlorine atoms at positions 5 and 7 and a methyl group at position 2. This unique structure imparts distinct chemical properties that are crucial for its biological activity.

Medicinal Chemistry

5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol has shown promise in drug development due to its potential anticancer and antimicrobial activities.

Case Studies

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including HeLa (human cervix carcinoma) and HT-29 (colorectal adenocarcinoma) cells. In a study involving a library of tetrahydroquinoline derivatives, compounds similar to this compound demonstrated notable antiproliferative activity against these cancer cells .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 36 ± 4 |

| Similar Compound A | HT-29 | 0.027 ± 0.005 |

| Similar Compound B | A2780 | 0.019 ± 0.001 |

Antimicrobial Applications

The compound has been evaluated for its antimicrobial properties against various pathogens. Its mechanism of action is believed to involve the disruption of enzyme functions through metal ion binding.

Case Studies

In vitro studies have shown that the compound exhibits significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The binding affinity to essential metal ions enhances its efficacy as an antimicrobial agent .

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Table 2: Industrial Uses

| Application | Description |

|---|---|

| Agrochemicals | Used in the synthesis of pesticides and herbicides due to its biological activity against pests. |

| Specialty Chemicals | Acts as a building block for creating high-performance materials with unique properties. |

Wirkmechanismus

The mechanism of action of 5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, it has been suggested that the compound may exert its effects by binding to metal ions, which are critical enzyme cofactors. This binding can disrupt the normal function of enzymes, leading to antimicrobial and anticancer effects . Additionally, the compound’s ability to chelate metal ions may play a role in its biological activity.

Vergleich Mit ähnlichen Verbindungen

5,7-Dichloro-8-hydroxyquinoline: This compound shares a similar structure but lacks the tetrahydroquinoline moiety.

5,7-Dichloro-2-methyl-8-quinolinol: Similar in structure but differs in the degree of hydrogenation.

Chloroxine: Another quinoline derivative with antimicrobial properties.

Uniqueness: 5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol is unique due to its tetrahydroquinoline structure, which imparts distinct chemical and biological properties

Biologische Aktivität

5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol is a significant compound in the field of medicinal chemistry and pharmacology. This quinoline derivative exhibits diverse biological activities that make it a candidate for further research in therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C10H11Cl2NO

- CAS Number : 883549-04-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it has been suggested that this compound may bind to metal ions that serve as critical cofactors for enzymes. This interaction can disrupt normal enzymatic functions, leading to antimicrobial and anticancer effects .

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains and fungi:

| Pathogen | Activity | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Inhibitory | ≤ 32 |

| Escherichia coli | Inhibitory | ≤ 16 |

| Candida albicans | Moderate inhibition | ≤ 64 |

These findings suggest that the compound could be a potential lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also shown promise in cancer research. Studies have reported its efficacy in inhibiting tumor cell proliferation:

| Cell Line | IC50 (μg/mL) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 10 | |

| HeLa (cervical cancer) | 12 | |

| A549 (lung cancer) | 15 |

The anticancer activity is believed to stem from its ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth .

Case Studies and Research Findings

A significant study explored the synthesis and biological evaluation of various tetrahydroquinoline derivatives including this compound. The study highlighted its superior activity compared to traditional chemotherapeutic agents like Doxorubicin .

Another investigation assessed the compound's effect on Kynurenine aminotransferase inhibition. The results indicated that it could modulate kynurenine levels in vivo, suggesting a neuroprotective role which may be beneficial in conditions like Huntington's disease and AIDS dementia .

Eigenschaften

IUPAC Name |

5,7-dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h4-5,13-14H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQUXDPMJYZPNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(N1)C(=C(C=C2Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.